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molecular formula C15H14N4O2 B8285200 N1-Methyl-5-(2-amino-4-pyridyl)oxy-1H-1-indolecarboxamide

N1-Methyl-5-(2-amino-4-pyridyl)oxy-1H-1-indolecarboxamide

Cat. No. B8285200
M. Wt: 282.30 g/mol
InChI Key: WKLNJAURULLIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109219B2

Procedure details

Sodium hydride (430 mg, 10.75 mmol) was suspended in N,N-dimethylformamide (25 ml) under nitrogen atmosphere, and 4-(1H-5-indolyloxy)-2-pyridinamine (2.253 g, 10.00 mmol, CAS No. 417722-11-3) described in WO 02/32872 was gradually added while stirred at room temperature. After 10 minutes, the reaction mixture was cooled with an ice water bath, and then phenyl N-methylcarbamate (1.587 g, 10.50 mmol) was added. The reaction mixture was heated to room temperature and stirred for 2 hours. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with water and brine, and was dried over anhydrous sodium sulfate. The solvent was removed by distilled off. The crystals were precipitated from ethyl acetate, filtered off, and dried under aeration to yield the title compound (2.163 g, 7.66 mmol, 76.6%) as pale brown crystals.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
2.253 g
Type
reactant
Reaction Step Two
Quantity
1.587 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
76.6%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][C:8]([O:12][C:13]3[CH:18]=[CH:17][N:16]=[C:15]([NH2:19])[CH:14]=3)=[CH:9][CH:10]=2)[CH:5]=[CH:4]1.[CH3:20][NH:21][C:22](=O)[O:23]C1C=CC=CC=1>CN(C)C=O>[CH3:20][NH:21][C:22]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([O:12][C:13]3[CH:18]=[CH:17][N:16]=[C:15]([NH2:19])[CH:14]=3)=[CH:9][CH:10]=2)[CH:5]=[CH:4]1)=[O:23] |f:0.1|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2.253 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)OC1=CC(=NC=C1)N
Step Three
Name
Quantity
1.587 g
Type
reactant
Smiles
CNC(OC1=CC=CC=C1)=O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled with an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISTILLATION
Type
DISTILLATION
Details
by distilled off
CUSTOM
Type
CUSTOM
Details
The crystals were precipitated from ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried under aeration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CNC(=O)N1C=CC2=CC(=CC=C12)OC1=CC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.66 mmol
AMOUNT: MASS 2.163 g
YIELD: PERCENTYIELD 76.6%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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